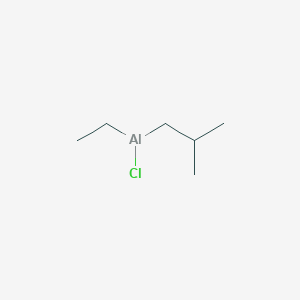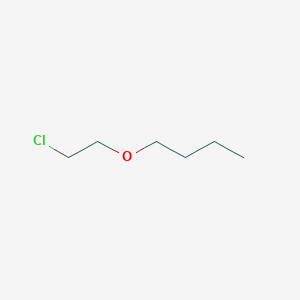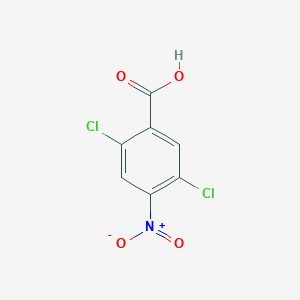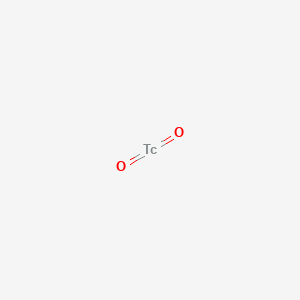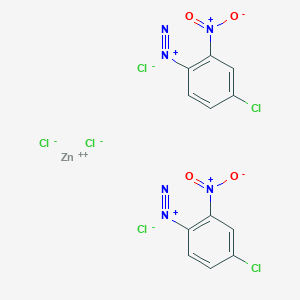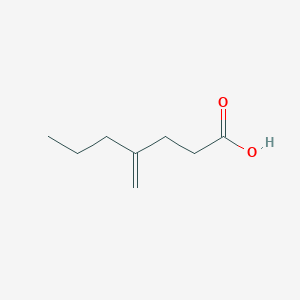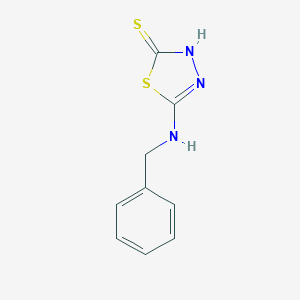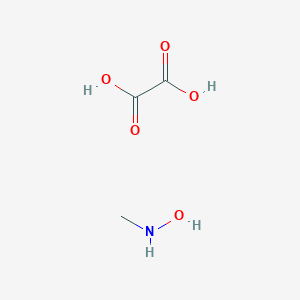
N-Methylhydroxylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylhydroxylamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is a colorless crystalline solid that is soluble in water and has a molecular weight of 152.14 g/mol.
Mecanismo De Acción
The mechanism of action of N-Methylhydroxylamine oxalate is not fully understood. However, it is believed to work through the inhibition of certain enzymes and the modulation of various signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
N-Methylhydroxylamine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Methylhydroxylamine oxalate in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and easy to synthesize. However, one of the limitations is its instability in certain conditions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of N-Methylhydroxylamine oxalate. One area of research is the development of new pharmaceuticals based on its anti-inflammatory properties. Another area is the study of its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of N-Methylhydroxylamine oxalate can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with formaldehyde and subsequent reaction with oxalic acid. Another method involves the reaction of N-methylhydroxylamine with oxalic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-Methylhydroxylamine oxalate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory properties and has shown promising results in the treatment of diseases such as rheumatoid arthritis. In agriculture, it has been used as a plant growth regulator and has been found to increase the yield of crops such as rice and wheat. In material sciences, it has been used as a reducing agent in the synthesis of nanoparticles.
Propiedades
Número CAS |
14479-21-1 |
|---|---|
Nombre del producto |
N-Methylhydroxylamine oxalate |
Fórmula molecular |
C3H7NO5 |
Peso molecular |
137.09 g/mol |
Nombre IUPAC |
N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5NO/c3-1(4)2(5)6;1-2-3/h(H,3,4)(H,5,6);2-3H,1H3 |
Clave InChI |
AANPZKMNFXPEOQ-UHFFFAOYSA-N |
SMILES |
CNO.C(=O)(C(=O)O)O |
SMILES canónico |
CNO.C(=O)(C(=O)O)O |
Sinónimos |
N-Methylhydroxylamine oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



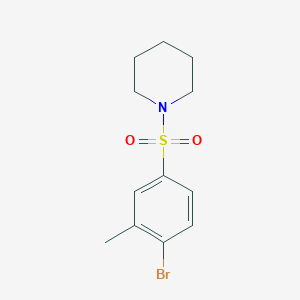
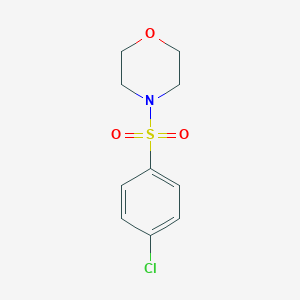
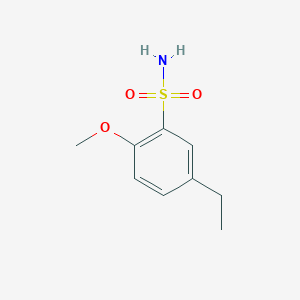
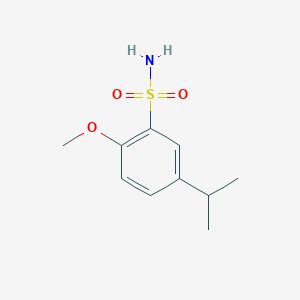

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
